molecular formula C19H22ClN3O4S B11772852 4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N,N-bis(2-hydroxyethyl)benzenesulfonamide

4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N,N-bis(2-hydroxyethyl)benzenesulfonamide

Cat. No.: B11772852
M. Wt: 423.9 g/mol
InChI Key: MFSDVTHDZNQWBH-UHFFFAOYSA-N
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Description

4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N,N-bis(2-hydroxyethyl)benzenesulfonamide is a synthetic compound that belongs to the class of pyrazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N,N-bis(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 4-chlorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazoline ring. This intermediate is then reacted with N,N-bis(2-hydroxyethyl)benzenesulfonamide under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification processes to ensure the high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N,N-bis(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary but often involve the use of solvents, controlled temperatures, and sometimes catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N,N-bis(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific biological context but often involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoline derivatives and sulfonamide-containing compounds. Examples include:

  • 4-(3-(4-Bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
  • 4-(3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

The presence of the 4-chlorophenyl group further enhances its chemical reactivity and biological properties .

Properties

Molecular Formula

C19H22ClN3O4S

Molecular Weight

423.9 g/mol

IUPAC Name

4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide

InChI

InChI=1S/C19H22ClN3O4S/c20-16-3-1-15(2-4-16)19-9-10-23(21-19)17-5-7-18(8-6-17)28(26,27)22(11-13-24)12-14-25/h1-8,24-25H,9-14H2

InChI Key

MFSDVTHDZNQWBH-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N(CCO)CCO

Origin of Product

United States

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